molecular formula C9H5BrFN B2972448 6-Bromo-4-fluoroquinoline CAS No. 1713240-89-1

6-Bromo-4-fluoroquinoline

Cat. No.: B2972448
CAS No.: 1713240-89-1
M. Wt: 226.048
InChI Key: MQVFPKGAAGLDDB-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions of the quinoline ring, respectively

Mechanism of Action

Target of Action

6-Bromo-4-fluoroquinoline is a derivative of quinolone, a class of compounds that are widely used as active pharmaceutical ingredients . The primary targets of quinolones are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolones interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the activity of DNA gyrase and DNA topoisomerase IV, preventing the bacteria from replicating its DNA and leading to cell death .

Biochemical Pathways

The action of quinolones affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and DNA topoisomerase IV, quinolones disrupt the process of DNA supercoiling, a critical step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Quinolones, in general, are known for their good oral bioavailability and broad tissue distribution . These properties contribute to their effectiveness as antibacterial agents.

Result of Action

The molecular effect of this compound’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . On a cellular level, this results in the effective elimination of bacterial infections. Quinolones have been used to treat a variety of infections, including urinary tract infections, respiratory infections, and certain types of gastrointestinal infections .

Action Environment

The action of this compound, like other quinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as magnesium and calcium can interfere with the activity of quinolones . Additionally, the pH of the environment can affect the absorption and distribution of quinolones in the body . Understanding these factors is crucial for optimizing the use of this compound and other quinolones in clinical settings.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . This suggests that 6-Bromo-4-fluoroquinoline could potentially interact with various enzymes and proteins in a biochemical context, although specific interactions have not been reported.

Cellular Effects

Given its chemical structure and reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can participate in Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination of 4-fluoroquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to optimize the yield .

Industrial Production Methods: For industrial-scale production, the process may involve multiple steps, including the preparation of intermediates. For example, starting from 4-fluoroaniline, the compound can be synthesized through a series of reactions involving cyclization, halogenation, and purification steps. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

6-Bromo-4-fluoroquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoroquinoline
  • 6-Bromo-8-fluoroquinoline
  • 5,6,8-Trifluoroquinoline

Comparison: 6-Bromo-4-fluoroquinoline is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

6-bromo-4-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVFPKGAAGLDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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